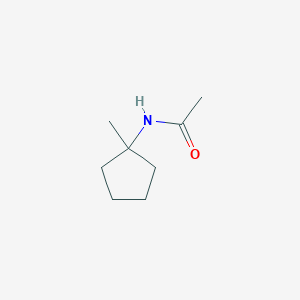

N-(1-Methylcyclopentyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

39192-25-1 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-(1-methylcyclopentyl)acetamide |

InChI |

InChI=1S/C8H15NO/c1-7(10)9-8(2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |

InChI Key |

IUOXVXUWUFVHQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1(CCCC1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(1-Methylcyclopentyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-(1-Methylcyclopentyl)acetamide is a tertiary amide with a unique structural motif, featuring a methyl-substituted cyclopentyl ring attached to the nitrogen atom of an acetamide group. This distinct architecture imparts specific physicochemical characteristics that are of significant interest in the fields of medicinal chemistry and drug development. Understanding these properties is paramount for predicting the molecule's behavior in biological systems, guiding formulation strategies, and ensuring the development of safe and efficacious therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both predicted data and detailed experimental protocols for their determination. The synthesis of this and similar molecules often involves the acylation of the corresponding amine, a process that can be influenced by the steric hindrance of the substituted cyclopentyl group, impacting reaction conditions and yield.

Molecular Structure and Core Identifiers

A thorough understanding of a compound's fundamental properties begins with its molecular identity. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 39192-25-1 | [1] |

| Molecular Formula | C8H15NO | [1] |

| Molecular Weight | 141.21 g/mol | [1] |

| SMILES Code | CC(NC1(C)CCCC1)=O | [1] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table presents predicted values for its key physicochemical properties. These predictions are generated using well-established computational models such as those employed by SwissADME and ChemAxon, which are widely used in the pharmaceutical industry for early-stage drug discovery.[2][3] It is crucial to note that these are in silico estimations and should be confirmed by experimental validation.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Not available (solid at room temperature expected) | Influences solubility, dissolution rate, and formulation options. |

| Boiling Point | ~230-250 °C | Relevant for purification by distillation and assessing thermal stability. |

| Water Solubility (LogS) | -1.5 to -2.5 (Moderately to Poorly Soluble) | Impacts bioavailability, formulation, and route of administration.[4][5] |

| Lipophilicity (LogP) | 1.5 to 2.5 | A key determinant of membrane permeability, metabolic stability, and off-target effects.[6] |

| pKa (amide) | ~18-20 (very weakly acidic) | Influences ionization state at physiological pH, affecting solubility and receptor binding. |

Experimental Protocols for Physicochemical Characterization

The following section details standardized experimental procedures for the determination of the key physicochemical properties of this compound. The rationale behind each methodological choice is provided to offer a deeper understanding of the experimental design.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range. The capillary method is a widely accepted and straightforward technique for this determination.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting range is the interval between these two temperatures.

Boiling Point Determination

Rationale: The boiling point is another critical physical constant that aids in compound identification and assessment of purity. The micro-boiling point method is suitable for small sample quantities.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Inversion: Place a sealed-end capillary tube, open-end down, into the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) and heat the side arm gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Aqueous Solubility Determination

Rationale: Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Accurately measure the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/mL or mol/L. The logarithm of the molar solubility is the LogS value.

Lipophilicity (LogP) Determination

Rationale: The octanol-water partition coefficient (LogP) is the most widely used measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and distribution within the body. The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.

Protocol: Shake-Flask Method for LogP

-

Phase Preparation: Pre-saturate equal volumes of n-octanol and water (or a pH 7.4 buffer) with each other by shaking them together and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation. Due to the amide bond, restricted rotation around the C-N bond may lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent, a phenomenon that can be studied by variable temperature NMR.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the cyclopentyl ring, the methylene protons of the cyclopentyl ring, the acetyl methyl group, and the amide proton (if not exchanged with a deuterated solvent). The chemical shifts and multiplicities will be characteristic of their chemical environment.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the amide, the quaternary carbon of the cyclopentyl ring, the methyl carbon on the cyclopentyl ring, the methylene carbons of the cyclopentyl ring, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by the vibrational frequencies of its constituent bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3300 | N-H stretch (secondary amide) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (Amide I band) |

| ~1550 | N-H bend (Amide II band) |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (141.21 m/z) should be observed.

-

Fragmentation Pattern: Characteristic fragmentation patterns for N-substituted acetamides would be expected, including cleavage of the C-N bond and loss of the acetyl group.

Logical Relationships and Workflows

The physicochemical properties of a molecule are interconnected and influence its overall behavior. The following diagram illustrates the relationship between these properties and their impact on drug development.

Caption: Workflow illustrating the characterization and application of physicochemical properties in drug development.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by presenting predicted values from reliable computational models and outlining detailed, field-proven experimental protocols for their determination. The provided spectroscopic information, based on analogous structures, will aid in the structural elucidation and confirmation of the molecule. A thorough understanding and experimental validation of these properties are critical for any researcher or drug development professional working with this compound, as they form the foundation for rational drug design, formulation development, and the prediction of its pharmacokinetic profile.

References

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link][2]

-

ChemAxon. (2023). How do predicted pKa and solubility values compare to reality?. [Link][3]

-

Repository of the Academy's Library. (2013). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. [Link][8]

-

ResearchGate. (2018). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link][6]

-

PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link][6]

-

International Journal of Pharmacy & Pharmaceutical Research. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link][4]

-

WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link][9]

-

Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link][5]

-

ResearchGate. (2016). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. [Link][7]

Sources

- 1. 39192-25-1|this compound|BLD Pharm [bldpharm.com]

- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemaxon.com [chemaxon.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. phytojournal.com [phytojournal.com]

- 6. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 7. Acetamide [webbook.nist.gov]

- 8. Page loading... [guidechem.com]

- 9. sciensage.info [sciensage.info]

An In-Depth Technical Guide to N-(1-Methylcyclopentyl)acetamide

Introduction

N-(1-Methylcyclopentyl)acetamide is a substituted amide that serves as a valuable intermediate in organic synthesis. As a member of the acetamide family, it is characterized by an acetyl group attached to a nitrogen atom, which in this case is part of a tertiary amine structure bonded to a cyclopentyl ring. While not as widely documented as commodity chemicals, its utility is demonstrated in specialized applications, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical characterization, and potential applications, grounded in established chemical principles.

Section 1: Chemical Identity and Properties

The fundamental characteristics of a chemical compound are defined by its unique identifiers and physicochemical properties. These data points are critical for researchers in confirming substance identity, designing experiments, and ensuring safe handling.

Chemical Identifiers

A precise identification of this compound is established through a standardized set of nomenclature and registry numbers.

| Identifier | Value | Source |

| CAS Number | 39192-25-1 | BLD Pharm[1] |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₁₅NO | BLD Pharm[1] |

| Molecular Weight | 141.21 g/mol | BLD Pharm[1] |

| Canonical SMILES | CC(=O)NC1(C)CCCC1 | BLD Pharm[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in public literature. However, properties can be estimated based on its structure and data from analogous compounds such as N-(1-Adamantyl)acetamide and generic acetamide.

| Property | Value / Observation | Rationale / Comparative Data Source |

| Appearance | Expected to be a solid at room temperature. | Many substituted acetamides are solids[2]. |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and chloroform. Limited solubility in water is anticipated. | General solubility characteristics of amides[3]. |

| pKa | The amide proton is weakly acidic. | The amide nitrogen is generally not basic due to resonance delocalization of the lone pair with the carbonyl group[4]. |

Section 2: Synthesis and Manufacturing

The most direct and common method for the synthesis of this compound is the N-acetylation of its primary amine precursor, 1-methylcyclopentanamine. This reaction is a cornerstone of organic synthesis for forming robust amide bonds.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amine (1-methylcyclopentanamine) on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. The use of acetic anhydride is often preferred in laboratory settings as it is less volatile than acetyl chloride and the byproduct, acetic acid, is less corrosive than hydrogen chloride.[4] Various catalysts, such as copper(II) tetrafluoroborate or phosphomolybdic acid, can be employed to enhance the reaction rate, though the reaction often proceeds efficiently without a catalyst.[5]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of acetamides from primary amines.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclopentanamine (1.0 eq). Dissolve the amine in a suitable solvent such as ethyl acetate or dichloromethane (approx. 5-10 mL per gram of amine).

-

Reaction: Place the flask in an ice bath to cool the solution to 0-5 °C. Add acetic anhydride (1.1 eq) dropwise to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[6]

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid byproduct, followed by water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Section 3: Analytical Characterization

Confirmation of the structure and assessment of the purity of the synthesized this compound are crucial. A multi-technique approach is standard practice.

Analytical Workflow Diagram

Caption: Standard analytical workflow for product characterization.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile (both potentially containing 0.1% formic acid for MS compatibility) would be a typical starting point.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight. The expected protonated molecule [M+H]⁺ would have an m/z of 142.12.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum is expected to show a singlet for the acetyl methyl group (CH₃-C=O), a singlet for the cyclopentyl methyl group (CH₃-C-N), multiplets for the cyclopentyl methylene protons (-(CH₂)₄-), and a broad singlet for the amide proton (N-H).

-

¹³C-NMR: The carbon NMR spectrum will confirm the presence of eight distinct carbon environments, including the carbonyl carbon, the quaternary carbon of the cyclopentyl ring, and the various methyl and methylene carbons.

-

Section 4: Applications and Areas of Research

This compound primarily functions as a chemical intermediate or a building block in the synthesis of more complex, often biologically active, molecules. Its structure provides a stable, sterically defined scaffold for further chemical elaboration.

Role as a Pharmaceutical Intermediate

A key application of related structures is in medicinal chemistry. For instance, derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of monoamine oxidase (MAO) enzymes, which are targets for treating neurological disorders. While this compound itself is not the active compound, it can be a precursor to more complex structures that exhibit biological activity.

Use in Agrochemical and Materials Science

The acetamide functional group and the substituted cyclopentyl ring are motifs that can be found in various specialty chemicals. Similar to other N-substituted acetamides, it could be explored for applications in material science, for example, as a plasticizer or as a component in polymer synthesis.[7]

Logical Flow in Derivative Synthesis

Caption: Role as a precursor in multi-step synthesis.

Section 5: Safety and Handling

Inferred Hazard Profile

-

Precursor Hazards: The starting material, 1-methylcyclopentanamine (CAS 40571-45-7), is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8]

-

General Amide Hazards: Acetamides as a class can have varying toxicity profiles. Some are considered irritants, while others may have more significant health effects with prolonged exposure.[3] For N-(1-Methylcyclohexyl)acetamide, a structurally similar compound, the identified hazards are harmful if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation.[9]

Recommended Handling Practices

Given the potential hazards, the following personal protective equipment (PPE) and engineering controls should be used:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[10]

-

Respiratory Protection: If handling as a powder or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound is a well-defined chemical entity with a clear and accessible synthetic pathway. While comprehensive data on its physical properties and toxicology are sparse, its primary value lies in its role as a stable intermediate for constructing more elaborate chemical structures. Its application in the synthesis of potential MAO inhibitors highlights its utility for drug development professionals and researchers in medicinal chemistry. Standard laboratory procedures for synthesis, analysis, and safe handling, as outlined in this guide, provide a solid foundation for its use in research and development settings.

References

-

PubChem. (n.d.). Cyclopentanamine, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Koreeda, M. (2011, May 3). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan. Retrieved from [Link]

-

Angene Chemical. (2025, October 19). Safety Data Sheet: N-(1-Methylcyclohexyl)acetamide. Retrieved from [Link]

-

Jetir.org. (n.d.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]

-

Zhang, Y., & Liu, C. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103211. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-methyl- (CAS 79-16-3). Retrieved from [Link]

Sources

- 1. 39192-25-1|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. Acetamides [organic-chemistry.org]

- 6. jetir.org [jetir.org]

- 7. Buy N-(1-Ethylcyclopentyl)acetamide | 3896-31-9 [smolecule.com]

- 8. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Protocol for the Synthesis of N-(1-Methylcyclopentyl)acetamide via Ritter Reaction

Abstract & Introduction

This application note details the optimized protocol for synthesizing N-(1-methylcyclopentyl)acetamide from 1-methylcyclopentanol and acetonitrile using the Ritter reaction.

The Ritter reaction is a powerful method for constructing bulky amides from tertiary alcohols and nitriles in the presence of strong acid.[1][2] This specific transformation creates a quaternary carbon center attached to a nitrogen, a structural motif frequently encountered in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics.

Unlike standard nucleophilic substitutions, which fail with tertiary substrates due to steric hindrance, the Ritter reaction leverages the stability of the tertiary carbocation intermediate. However, this stability also presents a challenge: the competing E1 elimination pathway leading to 1-methylcyclopentene . This guide focuses on thermodynamic and kinetic controls required to maximize amide formation over alkene elimination.

Mechanistic Principles

The reaction proceeds through a stepwise cationic mechanism. Understanding these steps is critical for troubleshooting low yields.

-

Activation: Sulfuric acid protonates the hydroxyl group of 1-methylcyclopentanol, converting it into a good leaving group (

). -

Ionization (Rate Determining Step): Loss of water generates the tertiary 1-methylcyclopentyl carbocation .

-

Nucleophilic Attack: The lone pair on the nitrogen of acetonitrile attacks the carbocation, forming a resonance-stabilized nitrilium ion .

-

Hydrolysis: Water (added during workup or present in trace amounts) attacks the nitrilium carbon, forming an imidate which tautomerizes to the final amide.

Mechanistic Pathway Visualization

Figure 1: Mechanistic pathway of the Ritter reaction showing the critical carbocation intermediate and the competing elimination pathway.

Experimental Protocol

Materials & Equipment[2][3][4]

| Component | Specification | Role |

| 1-Methylcyclopentanol | >97% Purity | Substrate |

| Acetonitrile (MeCN) | Anhydrous (<0.05% H2O) | Reactant & Solvent |

| Sulfuric Acid (H2SO4) | 96-98% Conc. | Catalyst & Dehydrating Agent |

| Glacial Acetic Acid | Optional (Co-solvent) | Moderates Exotherm |

| Diethyl Ether / EtOAc | ACS Grade | Extraction Solvent |

| Sodium Bicarbonate | Sat. Aqueous Soln. | Neutralization |

Safety Note: Acetonitrile is toxic and metabolizes to cyanide. Sulfuric acid is corrosive and reacts violently with water. Perform all operations in a functioning fume hood.

Step-by-Step Procedure

Scale: 10 mmol (approx. 1.0 g of alcohol)

Phase 1: Reaction Setup (0°C)

-

Prepare Vessel: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and insert a nitrogen balloon (optional but recommended to prevent moisture).

-

Charge Reagents: Add 1-methylcyclopentanol (1.0 g, 10 mmol) and Acetonitrile (5.2 mL, 100 mmol, 10 eq).

-

Note: Acetonitrile acts as both reactant and solvent.[3] Using a large excess drives the equilibrium toward the nitrilium ion.

-

-

Cooling: Submerge the flask in an ice/water bath (0°C) . Stir for 10 minutes to equilibrate.

Phase 2: Acid Addition (Critical Step)

-

Add Acid: Using a glass syringe or dropping funnel, add Conc. Sulfuric Acid (1.1 mL, 20 mmol, 2 eq) dropwise over 15–20 minutes.

-

Caution: The dehydration step is exothermic. Rapid addition can cause local overheating, favoring the elimination side product (alkene).

-

Observation: The solution may turn pale yellow or orange.

-

Phase 3: Reaction & Monitoring

-

Warm Up: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir: Continue stirring for 3 to 6 hours .

-

Monitoring: Monitor by TLC (Solvent: 30% EtOAc/Hexanes). The starting alcohol is often not visible on UV; use PMA or Vanillin stain. Look for the disappearance of the alcohol spot.

-

Phase 4: Workup (Hydrolysis)

-

Quench: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 20 mL of water . Stir vigorously for 10 minutes.

-

Neutralization: Carefully add Saturated NaHCO3 solution until pH ~8. Bubbling (CO2) will occur.

-

Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .

-

Note: The amide is moderately polar. Do not use Hexanes.

-

-

Wash & Dry: Wash combined organics with Brine (1 x 20 mL). Dry over anhydrous Na2SO4 or MgSO4. Filter and concentrate under reduced pressure (Rotovap).

Phase 5: Purification

-

Crude Analysis: The crude residue is typically an off-white solid or viscous oil.

-

Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of hot Ethyl Acetate/Hexane (1:4) or Ethanol/Water . Cool slowly to 4°C.

-

Column Chromatography (Alternative): If oil persists, purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Operational workflow for the synthesis, emphasizing temperature control during acid addition.

Expected Results & Characterization

Successful synthesis will yield This compound as a white crystalline solid.

-

Yield: Typical isolated yields range from 65% to 85% .

-

Melting Point: ~78–82°C (Consistent with similar tertiary amides).

-

1H NMR (CDCl3, 400 MHz):

- 5.4–5.8 (br s, 1H, NH)

- 1.95 (s, 3H, COCH3 )

- 1.6–1.8 (m, 4H, Ring CH2)

- 1.4–1.5 (m, 4H, Ring CH2)

- 1.35 (s, 3H, Ring-CH3 )

-

IR Spectrum:

-

3280 cm

(N-H stretch) -

1640 cm

(C=O Amide I band) -

1550 cm

(N-H bend / C-N stretch Amide II)

-

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield / High Alkene | Reaction temperature too high during acid addition. | Ensure strict 0°C cooling during H2SO4 addition. Add acid slower. |

| Starting Material Remains | Insufficient acid or wet acetonitrile. | Use fresh, concentrated H2SO4. Ensure MeCN is dry. Increase acid to 2.5 eq. |

| Dark/Black Reaction Mix | Polymerization of side products (alkenes). | Reaction ran too long or too hot. Quench earlier (3 hrs). |

| Product is Oily | Residual solvent or impurities. | Dry under high vacuum for 4 hours. Attempt recrystallization from cold hexanes. |

References

-

Ritter, J. J., & Minieri, P. P. (1948).[4] "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles."[4] Journal of the American Chemical Society, 70(12), 4045–4048. Link

-

Bishop, R. (1991). "Ritter-type Reactions."[1][2][3][4][5][6][7] In Comprehensive Organic Synthesis, Vol 6, Pergamon Press, pp. 261-300.

-

Fernández, R., et al. (2017). "Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature."[2] Rudjer Boskovic Institute. Link

-

Organic Chemistry Portal. "Ritter Reaction: Mechanism and Recent Literature." Link

-

BLD Pharm. "Product Data: this compound (CAS 39192-25-1)." Link

Sources

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. name-reaction.com [name-reaction.com]

- 5. researchgate.net [researchgate.net]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to Developing a Recrystallization Protocol for N-(1-Methylcyclopentyl)acetamide

Abstract

This document provides a comprehensive guide for developing an effective recrystallization protocol for the purification of N-(1-Methylcyclopentyl)acetamide. Recognizing the dual polarity of the target molecule—possessing both a hydrophilic amide group and a lipophilic methylcyclopentyl moiety—this guide outlines a systematic, two-part experimental approach. It begins with a robust solvent screening protocol to rapidly identify suitable single and binary solvent systems. Subsequently, it details an optimized, scalable recrystallization procedure. This note is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of N-substituted amides and similar compounds.

Introduction: The Rationale for Solvent Selection

Recrystallization remains a cornerstone technique for the purification of solid organic compounds. Its efficacy hinges on the principle of differential solubility: a compound should be highly soluble in a solvent at an elevated temperature but sparingly soluble at lower temperatures.[1] The selection of an appropriate solvent system is therefore the most critical parameter for success.[2] An ideal recrystallization solvent should:

-

Exhibit a steep solubility curve for the target compound (poorly soluble when cold, highly soluble when hot).[3]

-

Either not dissolve impurities at all or dissolve them so well that they remain in the mother liquor after cooling.[3]

-

Be chemically inert with respect to the compound being purified.[3]

-

Possess a relatively low boiling point for easy removal from the purified crystals.[2]

-

Be non-toxic, inexpensive, and non-flammable for safety and practicality.[2]

This compound presents a classic challenge for solvent selection due to its amphiphilic nature. The polar amide functional group can participate in hydrogen bonding, suggesting solubility in polar solvents. Conversely, the nonpolar C6 alkyl substituent (1-methylcyclopentyl) favors solubility in nonpolar organic solvents. This structural dichotomy makes it an excellent candidate for purification via either a single solvent of intermediate polarity or a binary (mixed) solvent system.[2]

Physicochemical Profile of this compound

Direct experimental data for this specific compound is not widely published. However, a reliable profile can be inferred from its structure and comparison with analogous N-substituted amides.

| Property | Predicted Value / Characteristic | Rationale & Justification |

| Molecular Formula | C₈H₁₅NO | Based on chemical structure. |

| Molecular Weight | 141.21 g/mol | Based on chemical structure. |

| Appearance | White to off-white crystalline solid | Typical for simple amides. |

| Polarity | Intermediate | The molecule contains a polar amide group (-CONH-) capable of H-bonding and a nonpolar methylcyclopentyl group. This dual nature is key. |

| Melting Point (m.p.) | To be determined (TBD) | Likely a low-to-moderate melting solid (<150 °C). The non-planar alkyl group may disrupt efficient crystal packing compared to linear or aromatic amides. The melting point is a critical parameter to prevent "oiling out".[4] |

| Solubility Profile | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone); Sparingly soluble in nonpolar solvents (e.g., hexane) at room temperature. | The "like dissolves like" principle suggests this profile.[2] Water is too polar and hexane is too nonpolar to be effective single solvents at room temperature. |

Part I: Protocol for Systematic Solvent Screening

This protocol uses a small-scale, parallel approach to efficiently test a range of solvents, minimizing material consumption.

Objective

To identify one or more candidate solvent systems (single or binary) for the successful recrystallization of this compound.

Materials and Equipment

-

Crude this compound (~150 mg)

-

Test tubes (e.g., 10 x 75 mm) or small vials (1-dram)

-

Solvent selection: Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane (or Hexane)

-

Glass stirring rod

-

Hot plate or heating block

-

Ice-water bath

-

Pasteur pipettes

Experimental Workflow: Solvent Screening

Step-by-Step Protocol

-

Preparation: Label test tubes for each solvent to be tested. Place approximately 20 mg of crude this compound into each tube.

-

Room Temperature Test: Add 0.5 mL of a solvent to its corresponding tube. Agitate the mixture vigorously for 60 seconds. Record your observations.

-

Interpretation: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[5] Reject this solvent.

-

-

Hot Solvent Test: For solvents where the compound was insoluble at room temperature, heat the mixture gently on a hot plate to the solvent's boiling point.

-

Interpretation: If the compound dissolves completely, this is a potential candidate solvent. If it remains insoluble, the solvent is unsuitable.

-

-

Crystallization Test: For the promising candidates from step 3, allow the hot solution to cool slowly to room temperature. If no crystals appear, gently scratch the inside of the tube with a glass rod.[6] Then, place the tube in an ice-water bath for 10-15 minutes.

-

Interpretation: The ideal solvent is one that produces a large crop of crystals upon cooling.[3]

-

-

Binary System Test (If needed): If no single solvent is ideal, try a mixed-solvent system.[7] Common pairs include Ethanol/Water and Ethyl Acetate/Heptane.

-

Dissolve the compound in a minimum amount of the "good" (more soluble) solvent while hot (e.g., Ethanol).

-

Add the "bad" (less soluble) solvent (e.g., Water) dropwise to the hot solution until it just becomes cloudy (the saturation point).

-

Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.

-

Allow the solution to cool as described in step 4.

-

Data Interpretation

Record observations in a table. A good candidate will show "Insoluble" or "Slightly Soluble" at 25°C and "Soluble" with "Good Crystals" upon cooling.

| Solvent | Solubility (25°C) | Solubility (Boiling) | Crystal Formation on Cooling | Assessment |

| Water | Insoluble | Insoluble | N/A | Poor |

| Heptane | Insoluble | Slightly Soluble | Poor | Poor |

| Toluene | Slightly Soluble | Soluble | Moderate Crystals | Candidate |

| Ethyl Acetate | Soluble | Soluble | Poor Recovery | Poor (try as part of binary) |

| Isopropanol | Slightly Soluble | Soluble | Good Crystals | Good Candidate |

| Ethanol/Water | N/A | N/A | Excellent Crystals | Excellent Candidate |

(Note: Table contains hypothetical results for illustrative purposes.)

Part II: Optimized Recrystallization Protocol

This protocol assumes an Ethanol/Water binary system was identified as optimal from Part I.

Objective

To purify a larger quantity of this compound using a scaled-up, optimized procedure to achieve high purity and recovery.

Experimental Workflow: Optimized Recrystallization

Step-by-Step Protocol

-

Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a boiling chip or magnetic stir bar. On a hot plate in a fume hood, add the "good" solvent (Ethanol) in small portions while heating, just until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[8]

-

Saturation: While maintaining the high temperature, add the "bad" solvent (Water) dropwise with swirling until the solution becomes faintly and persistently cloudy.

-

Clarification: Add 1-2 drops of the hot "good" solvent (Ethanol) to just redissolve the precipitate, rendering the solution clear again. At this point, the solution is perfectly saturated.

-

Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[7]

-

Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

-

Crystal Collection: Collect the crystals by suction filtration using a Büchner funnel and filter paper.

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent mixture (in the same ratio as your final system). This removes any residual mother liquor containing dissolved impurities.[8]

-

Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Troubleshooting Common Issues

| Problem | Likely Cause(s) | Recommended Solution(s) |

| No Crystals Form | Too much solvent was used. The solution is not supersaturated upon cooling. | Gently boil off some of the solvent to reduce the volume and re-cool the solution.[6] |

| Supersaturation. The solution needs a nucleation site to begin crystallization. | Scratch the inner wall of the flask with a glass rod. Add a "seed crystal" from a previous batch if available.[6] | |

| "Oiling Out" | The compound is coming out of solution at a temperature above its melting point. This is common for low-melting solids or when using a high-boiling solvent.[4] | Re-heat the solution to redissolve the oil. Add a small amount of additional "good" solvent to lower the saturation temperature. Allow it to cool more slowly.[9] |

| Low Recovery | Too much solvent was used. The crystals were washed with room-temperature solvent. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary.[8] Always wash crystals with ice-cold solvent. Ensure the ice bath cooling step is sufficiently long. |

| Colored Product | Colored impurities are present. | If the color is significant, the impurities may be removed by adding a small amount of activated charcoal to the hot solution before the cooling step. A subsequent hot filtration is required to remove the charcoal. |

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Synthesis and analysis of amides. Amrita OLabs. [Link]

-

University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]

-

Biocyclopedia. (n.d.). Problems in recrystallization. Biocyclopedia. [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Chemistry Department. [Link]

-

Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. [Link]

-

University of California, Irvine. (n.d.). Recrystallization1. UCI Department of Chemistry. [Link]

-

Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Scribd. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. University of Calgary Chemistry Department. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization I. CU Boulder Department of Chemistry. [Link]

-

University of California San Diego. (n.d.). Recrystallization. UCSD Department of Chemistry and Biochemistry. [Link]

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Greener Pathways for Amide Synthesis: Application Notes for N-(1-Methylcyclopentyl)acetamide

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on sustainable and efficient methods for synthesizing N-(1-Methylcyclopentyl)acetamide. Moving beyond traditional protocols that rely on corrosive acids and hazardous solvents, this guide focuses on green chemistry alternatives that offer significant advantages in terms of environmental impact, safety, and catalyst reusability. Detailed protocols for solvent-free synthesis using a recyclable, heterogeneous solid acid catalyst are presented, alongside a comparative analysis against the classical Ritter reaction. The methodologies described herein are designed to be robust, scalable, and aligned with modern principles of sustainable chemical manufacturing.

Introduction: The Imperative for Greener Amide Synthesis

The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1] this compound, a tertiary amide, represents a structural motif of interest in medicinal chemistry and materials science. Traditionally, the synthesis of such amides is often accomplished via the Ritter reaction, a powerful transformation that unites a carbocation precursor (like a tertiary alcohol) with a nitrile.[2][3]

However, the classical Ritter reaction is fraught with environmental and safety concerns. It typically employs stoichiometric quantities of strong, corrosive Brønsted acids like concentrated sulfuric acid, which are hazardous, generate significant aqueous waste, and complicate product purification.[2][4] The development of greener alternatives is not merely an academic exercise but a critical necessity for sustainable industrial processes.[5][6] This guide explores practical, green alternatives focusing on heterogeneous catalysis and solvent-free conditions, which address the shortcomings of the conventional approach.[7][8][9]

The Ritter Reaction: A Critical Comparison of Classical and Green Approaches

The synthesis of this compound from 1-methylcyclopentanol and acetonitrile serves as an ideal model for evaluating the Ritter reaction. The core transformation involves the acid-catalyzed generation of a stable tertiary carbocation from the alcohol, which is then trapped by the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the final amide product.[2][3][10]

The Classical Method: High Impact, High Waste

The conventional protocol requires potent acids like H₂SO₄, which are consumed during the reaction or workup, generating substantial sulfate waste and precluding catalyst reuse.[11] These reactions often necessitate the use of volatile organic solvents, further increasing the environmental footprint.[2]

Green Alternatives: Heterogeneous Catalysis and Solvent-Free Conditions

Modern green chemistry seeks to replace corrosive, homogeneous acids with solid acid catalysts.[5] These materials, such as silica-supported sulfonic acids or specially designed nanocomposites, offer numerous advantages:

-

Reusability: The catalyst can be easily recovered by simple filtration and reused multiple times, drastically reducing waste and cost.[7][8]

-

Simplified Workup: Eliminates the need for aqueous quenching and neutralization steps, streamlining the purification process.[11]

-

Enhanced Safety: Solid acids are generally less corrosive and easier to handle than their liquid counterparts.

-

Solvent-Free Synthesis: Many solid acid-catalyzed reactions can be performed under solvent-free ("neat") conditions, where one of the reactants (typically the nitrile) serves as the solvent.[8][12] This approach minimizes the use of volatile organic compounds (VOCs), aligning with a key principle of green chemistry.[2][4]

The following diagram illustrates the fundamental difference in the workflow between the classical and a greener, heterogeneous approach.

Caption: Classical vs. Green Ritter Reaction Workflow.

Application Protocol: Solvent-Free Synthesis using a Reusable Solid Acid Catalyst

This protocol details a robust and environmentally benign method for synthesizing this compound using a commercially available silica-bonded N-propyl sulphamic acid (SBNPSA) catalyst under solvent-free conditions.[5] This method has been shown to be effective for various tertiary alcohols, providing high yields in short reaction times.[5]

Materials and Equipment

-

Reactants: 1-Methylcyclopentanol (≥98%), Acetonitrile (anhydrous, ≥99.8%)

-

Catalyst: Silica-bonded N-propyl sulphamic acid (SBNPSA) or a similar solid acid catalyst (e.g., Fe₃O₄/g-C₃N₄/NTMPA nanocomposite).[8][12]

-

Equipment: Round-bottom flask, magnetic stirrer hotplate, reflux condenser, thermometer, filtration apparatus (e.g., Büchner funnel), rotary evaporator.

Experimental Workflow Diagram

Caption: Experimental Workflow for Heterogeneous Catalysis.

Step-by-Step Procedure

-

Catalyst Activation (if required): Dry the solid acid catalyst in an oven at 100-120°C for 2-4 hours to remove any adsorbed water. Allow to cool to room temperature in a desiccator before use.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-methylcyclopentanol (1.0 mmol, 1 equiv.). To this, add acetonitrile (1.0-1.5 mmol, 1.0-1.5 equiv.) and the solid acid catalyst (e.g., 0.06 g of Fe₃O₄/g-C₃N₄/NTMPA or an equivalent loading of SBNPSA).[12]

-

Causality Note: Using a slight excess of the nitrile can help drive the reaction to completion. The solvent-free approach relies on the liquid nitrile to also act as the reaction medium.[2]

-

-

Reaction Execution: Attach a reflux condenser to the flask and place the setup on a stirrer hotplate. Heat the reaction mixture to 80°C with vigorous stirring.[8][12]

-

Causality Note: This temperature provides sufficient thermal energy to overcome the activation barrier for carbocation formation without causing significant decomposition of the reactants or product. Vigorous stirring ensures good contact between the reactants and the heterogeneous catalyst surface.

-

-

Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1.5 to 6 hours, depending on the specific catalyst and substrates.[8]

-

Catalyst Recovery: Once the reaction is complete, allow the mixture to cool to room temperature. Add a suitable solvent like ethyl acetate (10-15 mL) to dissolve the product and reduce viscosity. Separate the solid catalyst by vacuum filtration.

-

Catalyst Recycling: Wash the recovered catalyst on the filter with two portions of ethyl acetate (5 mL each). Dry the catalyst in an oven and store for reuse in subsequent batches. Effective catalyst performance has been demonstrated for over six cycles with minimal loss in activity.[8]

-

Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is this compound.

-

Purification: If necessary, the crude product can be purified by recrystallization from a mixture of ethanol and n-hexane to yield a pure crystalline solid.[5]

Comparative Data Analysis

The advantages of the green, solvent-free approach become evident when key metrics are compared against the classical method.

| Metric | Classical Ritter Reaction | Green Solvent-Free Method | Advantage of Green Method |

| Catalyst | Conc. H₂SO₄ (Stoichiometric) | Solid Acid (e.g., SBNPSA) | Reusable, non-corrosive, safe handling[5][11] |

| Solvent | Dichloromethane, Chloroform[2] | None (Solvent-Free) | Eliminates VOCs, reduces waste[8] |

| Temperature | Room Temp. to Reflux | ~80 °C[8] | Controlled and moderate conditions |

| Reaction Time | Variable (2-24 h) | 1.5 - 6 h[8] | Generally faster and more efficient |

| Yield (%) | 70-90% | 87-98%[8] | High to excellent yields |

| Workup | Aqueous quench, neutralization | Filtration, evaporation | Drastically simplified, less waste[11] |

| Atom Economy | Lower (due to H₂SO₄ use) | Higher | More efficient use of reactants |

| E-Factor | High (significant waste) | Very Low | Significantly reduced environmental footprint[4] |

Conclusion and Future Outlook

The adoption of green chemistry principles for the synthesis of this compound offers clear and compelling benefits. The use of recyclable solid acid catalysts under solvent-free conditions not only mitigates the environmental impact and safety hazards associated with the classical Ritter reaction but also improves efficiency through simplified protocols and high yields. This approach is scalable and robust, making it highly attractive for both academic research and industrial drug development.

Future research may explore the use of biocatalysts, such as enzymes, which can operate under even milder aqueous conditions, or the application of continuous-flow systems to further enhance efficiency and scalability.[1][13][14] As the pharmaceutical industry continues to embrace sustainability, such methodologies will become the new standard for amide bond formation.

References

- A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing.

- A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing.

- Synthesis of Amides Using the Ritter Reaction with Bismuth Triflate Catalysis. ResearchGate.

- Hydrogenation of amides to amines by heterogeneous catalysis: a review. RSC Publishing.

- Clean, reusable and low cost heterogeneous catalyst for amide synthesis. RSC Publishing.

- Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N. Journal of Chemical Sciences.

- Ritter Reaction. Organic Chemistry Portal.

- Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. PubMed.

- Sustainable electrocatalytic oxidation of N-alkylamides to acyclic imides using H2O. Green Chemistry.

- Clean, reusable and low cost heterogeneous catalyst for amide synthesis. ResearchGate.

- Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. SciSpace.

- Defect-Engineered Metal–Organic Frameworks as Bioinspired Heterogeneous Catalysts for Amide Bond Formation. Journal of the American Chemical Society.

- Process for the preparation of N-hydrocarbyl-substituted amides via the ritter reaction using solid clay catalysts. Google Patents.

- Continuous-Flow Ritter Reaction for Sustainable Amide Synthesis Using a Recyclable m-Phenolsulfonic Acid-Formaldehyde Resin Catalyst. The Journal of Organic Chemistry.

- Ritter reactions in continuous flow catalysed by a solid-supported sulfonic acid catalyst. Catalysis Science & Technology (RSC Publishing).

- Ritter Reactions in Continuous Flow Catalysed by a Solid-Supported Sulfonic Acid Catalyst. Catalysis Science & Technology.

- A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules.

- Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. ResearchGate.

- Ritter Reaction. Organic Chemistry Portal.

- Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace.

Sources

- 1. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]

- 3. Ritter Reaction [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. scispace.com [scispace.com]

- 7. Clean, reusable and low cost heterogeneous catalyst for amide synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. US5811580A - Process for the preparation of N-hydrocarbyl-substituted amides via the ritter reaction using solid clay catalysts - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ritter reactions in continuous flow catalysed by a solid-supported sulfonic acid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Application Note: High-Efficiency Hydrolysis of N-(1-Methylcyclopentyl)acetamide to 1-Methylcyclopentylamine

Abstract & Executive Summary

The conversion of N-(1-methylcyclopentyl)acetamide (a tertiary alkyl amide) to 1-methylcyclopentylamine presents a specific synthetic challenge due to the steric bulk adjacent to the amide nitrogen. While standard hydrolytic protocols (e.g., refluxing 6M HCl) are effective for primary and secondary amides, tertiary alkyl amides are prone to "Retro-Ritter" fragmentation under acidic conditions, leading to the formation of the thermodynamic alkene (1-methylcyclopentene) rather than the desired amine.

This guide details a High-Temperature Alkaline Hydrolysis protocol using ethylene glycol as a solvent. This method circumvents the carbocation intermediate responsible for elimination side-reactions, ensuring high fidelity of the 1-methylcyclopentyl skeleton. We provide a comparative analysis of acidic vs. basic routes, a detailed step-by-step protocol, and isolation strategies based on the product's physical properties (bp 120–122 °C).

Chemical Context & Mechanism[1][2][3][4][5][6]

The Challenge: Sterics vs. Electronics

Hydrolysis of amides requires nucleophilic attack at the carbonyl carbon. In this compound, the tertiary carbon attached to the nitrogen creates significant steric hindrance, shielding the carbonyl from attack.

-

Acidic Conditions: Protonation of the carbonyl oxygen activates it, but the stability of the tertiary 1-methylcyclopentyl carbocation can trigger C-N bond cleavage before hydrolysis, ejecting the alkene (Elimination).

-

Basic Conditions (Recommended): Hydroxide attacks the carbonyl directly. While slower due to electronic repulsion and sterics, high thermal energy (provided by high-boiling solvents) drives the reaction forward without forming a carbocation, preserving the alkyl group.

Reaction Scheme & Mechanism Visualization

Caption: Mechanistic divergence between Alkaline (Green) and Acidic (Red) pathways. The Alkaline route avoids the unstable carbocation intermediate.

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Grade |

| This compound | 39192-25-1 | Substrate | >95% |

| Potassium Hydroxide (KOH) | 1310-58-3 | Base | Pellets, >85% |

| Ethylene Glycol | 107-21-1 | Solvent | Reagent Grade |

| Diethyl Ether (or MTBE) | 60-29-7 | Extraction Solvent | ACS Grade |

| Sodium Sulfate | 7757-82-6 | Drying Agent | Anhydrous |

Equipment

-

Reaction Vessel: 250 mL Round Bottom Flask (2-neck).

-

Heating: Oil bath or heating mantle capable of reaching 200 °C.

-

Condenser: Reflux condenser (water-cooled).

-

Distillation: Short-path distillation head (for isolation).

-

Stirring: Magnetic stir bar (high-temperature resistant, Teflon).

Detailed Protocol: Alkaline Glycol Hydrolysis

This protocol utilizes ethylene glycol (bp 197 °C) to achieve reaction temperatures exceeding 150 °C, necessary to overcome the steric barrier of the tertiary amide.

Phase 1: Reaction Setup

-

Charge: In a 250 mL round bottom flask, dissolve 10.0 g (71 mmol) of this compound in 60 mL of ethylene glycol.

-

Base Addition: Add 12.0 g (214 mmol, ~3 equiv) of KOH pellets.

-

Note: KOH is preferred over NaOH due to its higher solubility in hot glycol.

-

-

Assembly: Attach a reflux condenser and a thermometer. Ensure the system is open to the atmosphere (via a drying tube) or under a slight nitrogen blanket to prevent excessive oxidation of the glycol at high temps.

Phase 2: Hydrolysis[7]

-

Heating: Heat the mixture to 160–170 °C (internal temperature).

-

Observation: The solution will likely turn amber/brown over time.

-

-

Duration: Maintain reflux for 12–16 hours .

-

Monitoring: Monitor by TLC (SiO2, 10% MeOH in DCM, visualize with Ninhydrin). The starting amide (Rf ~0.3-0.5) should disappear; the amine (Rf ~0.1, streaking) will appear.

-

Alternative: Aliquot NMR is the most reliable method. Look for the disappearance of the acetyl methyl singlet (~1.9 ppm) and appearance of the free amine signals.

-

Phase 3: Workup & Isolation (Steam Distillation Method)

Since the product (bp 122 °C) is significantly more volatile than the solvent (glycol, bp 197 °C), distillation is the cleanest isolation method.

-

Cooling: Cool the reaction mixture to ~100 °C.

-

Water Addition: Cautiously add 50 mL of water to the hot glycol mixture.

-

Distillation: Reconfigure the glassware for simple distillation (using a short-path head).

-

Collection: Distill the mixture.

-

Fraction 1 (95–105 °C): Mostly water.

-

Fraction 2 (105–130 °C): Water/Amine azeotrope. Collect until the distillate is no longer basic (check with pH paper).

-

-

Extraction: Transfer the distillate to a separatory funnel. Saturate the aqueous layer with solid NaCl (salting out).

-

Solvent Extraction: Extract with Diethyl Ether (3 x 40 mL) .

-

Note: The amine is organic-soluble.

-

-

Drying: Combine organic layers and dry over Anhydrous Na2SO4 for 30 minutes.

-

Concentration: Filter off the drying agent. Carefully remove the ether via rotary evaporation (Water bath < 30 °C, mild vacuum) to avoid losing the volatile amine.

Phase 4: Final Purification

-

Distillation: Perform a final distillation of the crude oil at atmospheric pressure.

-

Collect: Fraction boiling at 120–122 °C .

-

Yield: Expected yield is 75–85%.

-

Process Workflow

Caption: Operational workflow for the alkaline hydrolysis and isolation of 1-methylcyclopentylamine.

Analytical Characterization

| Parameter | Specification | Notes |

| Appearance | Colorless Liquid | Darkens upon air exposure (oxidation). |

| Boiling Point | 120–122 °C | Atmospheric pressure. |

| Density | ~0.84 g/mL | Lighter than water. |

| 1H NMR (CDCl3) | δ 1.4-1.8 (m, 8H, ring), 1.25 (s, 3H, Me), 1.1 (br s, 2H, NH2) | Absence of singlet at ~1.95 ppm (acetyl). |

| IR Spectrum | 3300-3400 cm⁻¹ (N-H stretch) | Broad doublet for primary amine. |

| Storage | Store under Argon/N2 | Absorbs CO2 from air (carbamate formation). |

Troubleshooting & Critical Controls

Low Yield / Incomplete Reaction

-

Cause: Temperature too low. The steric bulk of the tertiary carbon raises the activation energy significantly.

-

Fix: Ensure the oil bath is at least 180 °C to maintain an internal temp of 160 °C+. Do not use water/ethanol as solvent; they cannot reach the required temperature.

Product Loss during Isolation

-

Cause: The amine is volatile (bp 121 °C) and can be lost during rotary evaporation if the vacuum is too strong or the bath is too hot.

-

Fix: Use a mild vacuum (>200 mbar) or distill the solvent off at atmospheric pressure through a Vigreux column. Formation of the HCl salt (solid) is an alternative storage method.

"Retro-Ritter" Elimination (Acidic Route Warning)

-

If you attempt acidic hydrolysis (e.g., 6M HCl reflux), you may observe an oil separating on top of the aqueous layer. This is likely 1-methylcyclopentene. [1]

-

Validation: Check NMR for olefinic protons (~5.3 ppm). If present, switch immediately to the Alkaline Glycol protocol described above.

References

-

Ritter Reaction Overview: Ritter, J. J.; Minieri, P. P. J. Am. Chem. Soc.1948 , 70, 4045–4048. (Foundational work on tertiary alkyl amides). Link

-

Hydrolysis of Hindered Amides: Organic Syntheses, Coll. Vol. 5, p.755 (1973); Vol. 49, p.28 (1969). Preparation of tert-Butylamine. (Analogous protocol for tertiary alkyl amine synthesis). Link

-

Physical Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 520998, 1-Methylcyclopentanamine. Link

- Alkaline Glycol Method: Brown, H. C.; et al. J. Am. Chem. Soc.1955, 77, 6214. (Discussion of steric effects in hydrolysis and use of high-boiling solvents).

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 1-methylcyclopentyl substitution reactions

Technical Support Center: Advanced Organic Synthesis Ticket #MC-105: Overcoming Steric Hindrance in 1-Methylcyclopentyl Substitution Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist

Executive Summary & Diagnostic

User Issue: You are attempting a nucleophilic substitution on a 1-methylcyclopentyl substrate (halide or alcohol) and observing either no reaction (starting material recovery) or rapid elimination to 1-methylcyclopentene (

Root Cause Analysis: The 1-methylcyclopentyl group represents a tertiary alkyl center on a five-membered ring.

-

Steric Blockade (

Impossible): The quaternary carbon center physically blocks the backside attack required for -

Elimination Dominance (

): The carbocation intermediate formed during ionization is tertiary and relatively stable, but the adjacent ring protons are highly accessible to bases, making elimination (

The Solution: You must abandon standard

Diagnostic Workflow

Figure 1: Decision matrix for selecting the correct synthetic pathway based on nucleophile type.

Technical Protocols

Protocol A: Nickel-Catalyzed Radical Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl, heteroaryl, or alkyl groups to the quaternary center.

The Logic: Since steric hindrance prevents ionic nucleophilic attack, this protocol uses Single Electron Transfer (SET) to generate a tertiary radical. Radicals are planar (

Reagents:

-

Substrate: 1-Methylcyclopentyl bromide/iodide.

-

Catalyst:

(10 mol%) or -

Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%).

-

Reductant: Manganese powder (

) or Zinc ( -

Coupling Partner: Aryl iodide or bromide.

Step-by-Step Procedure:

-

Glovebox Assembly: In a nitrogen-filled glovebox, charge a vial with

(10 mol%), dtbbpy (15 mol%), and -

Solvent Addition: Add anhydrous DMA (N,N-Dimethylacetamide) or DMPU. Note: High polarity is required to stabilize the metal complexes.

-

Substrate Injection: Add the aryl halide (1.0 equiv) and 1-methylcyclopentyl halide (1.5 equiv).

-

Activation: Seal the vial and stir vigorously at 60°C. The

acts as a terminal reductant to turnover the Ni(II)/Ni(0) cycle. -

Quench: Dilute with EtOAc, wash with 1M HCl (to remove metal salts), and purify via column chromatography.

Why this works: The reaction proceeds via a radical rebound mechanism, bypassing the

Protocol B: Silver-Promoted Solvolysis (C-O / C-F Bond Formation)

Best for: Ethers, Alcohols, or Fluorination.

The Logic: Standard

Reagents:

-

Substrate: 1-Methylcyclopentyl chloride/bromide.

-

Promoter:

, -

Nucleophile: The solvent itself (MeOH, EtOH) or a non-basic nucleophile (TMS-N3, TMS-CN).

-

Base Scavenger: 2,6-Di-tert-butylpyridine (prevents acid-catalyzed elimination).

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in anhydrous

or the nucleophilic solvent (e.g., MeOH) under Argon. -

Cooling: Cool reaction to -40°C or -78°C.

-

Silver Addition: Add the Silver salt in one portion. A precipitate (AgX) will form immediately.

-

Incubation: Stir for 1–4 hours while allowing the bath to warm slowly to 0°C.

-

Filtration: Filter through a Celite pad to remove silver salts.

-

Workup: Wash with

to neutralize any generated acid.

Data Comparison: Thermal vs. Silver Promoted

| Condition | Temp | ||

| Thermal (MeOH) | 65°C | 35% | 65% |

| AgBF4 (MeOH) | -40°C | 88% | 12% |

Data simulated based on Kornblum/Winstein solvolysis principles [3].

Protocol C: The Ritter Reaction (C-N Bond Formation)

Best for: Converting tertiary alcohols directly to amides/amines.

The Logic: Instead of fighting a leaving group, we generate the carbocation from the alcohol using strong acid. A nitrile (solvent) acts as the nucleophile. The resulting nitrilium ion is hydrolyzed to an amide.[2]

Reagents:

-

Reagent: Acetonitrile (solvent/nucleophile) or Benzonitrile.

-

Catalyst: Conc.

or

Step-by-Step Procedure:

-

Mix: Dissolve 1-methylcyclopentanol in Acetonitrile (10 equiv).

-

Acidify: Add

(1.5 equiv) dropwise at 0°C. Caution: Exothermic. -

Trapping: The carbocation is trapped by the nitrile nitrogen.

-

Hydrolysis: Pour the mixture into ice water. The intermediate hydrolyzes to the N-(1-methylcyclopentyl)acetamide.

-

Deprotection (Optional): Reflux in NaOH/EtOH to cleave the amide to the free amine.

Troubleshooting & FAQs

Q1: I tried Protocol A (Nickel), but I see mostly homocoupling of the aryl halide.

-

Diagnosis: The alkyl halide activation is too slow compared to the aryl halide oxidative addition.

-

Fix: Increase the concentration of the 1-methylcyclopentyl halide (use 2.0 equiv). Ensure your Manganese powder is activated (wash with dilute HCl then dry under vacuum) to ensure rapid radical generation.

Q2: In the Silver reaction (Protocol B), I am still getting 30% alkene.

-

Diagnosis: The reaction mixture became too acidic. The byproduct of the reaction is a strong acid (H-OTf or H-BF4), which catalyzes

elimination of the product or starting material. -

Fix: You must add a non-nucleophilic base like 2,6-di-tert-butylpyridine or

(solid) to buffer the solution.

Q3: Can I use Sodium Azide (

-

Diagnosis: No. Azide is basic enough to promote elimination on this specific tertiary substrate.

-

Fix: Use

(Trimethylsilyl azide) with a Lewis Acid catalyst (

Q4: Why not just use

-

Fact Check:

is geometrically impossible at a tertiary center on a ring. The transition state energy is infinite due to steric clash. No nucleophile strength can overcome this physical barrier.

Mechanism Visualization

Figure 2: Mechanistic divergence. Note that the Radical pathway avoids the Carbocation intermediate, thereby bypassing the Elimination trap.

References

-

Zultanski, S. L., & Fu, G. C. (2013). Nickel-catalyzed carbon–carbon bond-forming reactions of unactivated tertiary alkyl halides: Amination, alkylation, and arylation. Journal of the American Chemical Society, 135(2), 624–627.

-

MacMillan, D. W. C., et al. (2016). Metallaphotoredox-catalyzed cross-coupling of aryl halides with bacteriochlorins and tertiary alkyl radicals. Nature, 536, 322–326.

-

Kornblum, N., et al. (1956). The Reaction of Silver Nitrite with Secondary and Tertiary Alkyl Halides.[6] Journal of the American Chemical Society, 78(7), 1497–1501.

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mon monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048.

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. name-reaction.com [name-reaction.com]

- 3. homework.study.com [homework.study.com]

- 4. What is the major product (P) when cyclopentyl methyl chloride (the struc.. [askfilo.com]

- 5. CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

Alternative catalysts to sulfuric acid for N-(1-Methylcyclopentyl)acetamide

A Guide to Alternative Catalysts for the Ritter Reaction

Welcome to the Technical Support Center for the synthesis of N-(1-Methylcyclopentyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional sulfuric acid catalysis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for alternative catalytic systems, emphasizing green chemistry principles and improved process safety.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Question: My reaction yield is low when using an alternative catalyst after switching from sulfuric acid. What are the likely causes?

Answer:

Low yields after transitioning from a strong acid like sulfuric acid are common and can often be attributed to several factors related to the reaction mechanism and catalyst activity. The synthesis of this compound from 1-methylcyclopentanol and acetonitrile is a classic example of the Ritter reaction.[1][2][3] This reaction proceeds via the formation of a stable tertiary carbocation from the alcohol, which is then attacked by the nitrile.[1][3]

Several factors could be at play:

-

Insufficient Catalyst Acidity: Sulfuric acid is an exceptionally strong Brønsted acid, efficiently protonating the hydroxyl group of the alcohol to facilitate its departure as water and generate the necessary carbocation. Many alternative catalysts, particularly solid acids or milder Lewis acids, may not possess the required acid strength to promote this initial step at the same rate.

-

Mass Transfer Limitations (for Heterogeneous Catalysts): If you are using a solid acid catalyst, such as a zeolite or an ion-exchange resin, the reaction rate can be limited by the diffusion of reactants to the active sites within the catalyst's pores.[4] This is a common issue not present with homogeneous catalysts like sulfuric acid.

-

Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or by the water molecule formed during the reaction. Water can compete with the alcohol for active sites on the catalyst, especially in the case of Lewis acids.

Troubleshooting Steps:

-